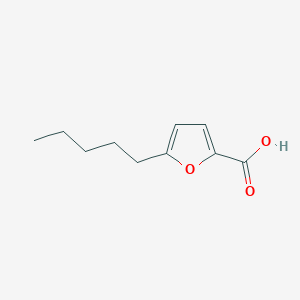
5-pentylfuran-2-carboxylic Acid
Overview
Description
5-Pentylfuran-2-carboxylic acid is an organic compound with the molecular formula C10H14O3 It belongs to the class of furan carboxylic acids, characterized by a furan ring substituted with a carboxylic acid group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-pentylfuran-2-carboxylic acid typically involves the functionalization of furan derivatives. One common method is the Friedel-Crafts acylation of furan with pentyl chloride in the presence of a Lewis acid catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Pentylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation with bromine (Br2) or nitration with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 5-pentylfuran-2-aldehyde or 5-pentylfuran-2-one.
Reduction: Formation of 5-pentylfuran-2-methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Pentylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-pentylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions and electron-donating effects, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
- 5-Formylfuran-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 5-Hydroxymethylfurfural
Comparison: 5-Pentylfuran-2-carboxylic acid is unique due to its pentyl chain, which imparts distinct physicochemical properties compared to other furan carboxylic acids. For instance, furan-2,5-dicarboxylic acid has two carboxylic acid groups, making it more acidic and suitable for polymer applications. In contrast, this compound’s hydrophobic pentyl chain enhances its solubility in organic solvents and its potential use in hydrophobic environments.
Properties
IUPAC Name |
5-pentylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHRDOVKJOSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443680 | |
| Record name | 2-Furancarboxylic acid, 5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116583-80-3 | |
| Record name | 2-Furancarboxylic acid, 5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


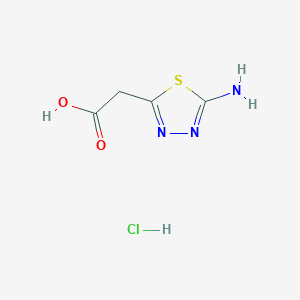
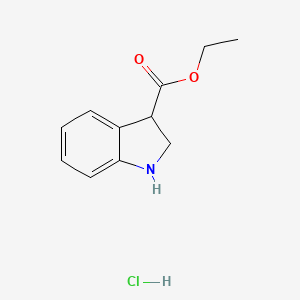

![Spiro[2.4]hept-6-en-5-one](/img/structure/B3375947.png)
![3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid](/img/structure/B3375951.png)

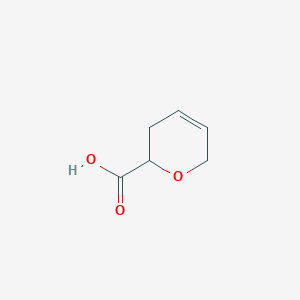
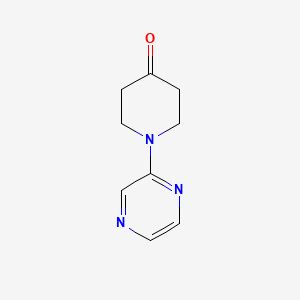
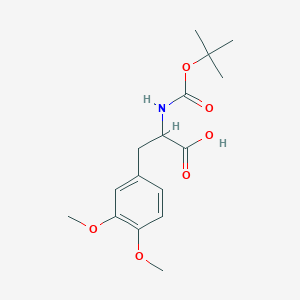
![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)
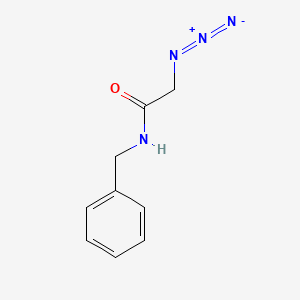
![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)
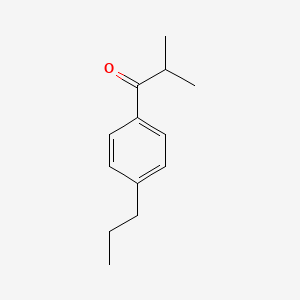
![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)
